molecular formula C13H17ClN2O B3235477 N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide CAS No. 1354015-88-5

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide

Cat. No. B3235477
CAS RN: 1354015-88-5
M. Wt: 252.74 g/mol
InChI Key: HPBWRCHTSALJTF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide, also known as BPCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPCA is a synthetic compound that belongs to the class of pyrrolidine derivatives and has been studied for its pharmacological properties in various research studies.

Mechanism of Action

The exact mechanism of action of N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is known to have a calming effect and can help to reduce seizure activity. Additionally, this compound has been shown to decrease the levels of glutamate, which is a neurotransmitter that is involved in the development of pain and inflammation.

Advantages and Limitations for Lab Experiments

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, this compound has been shown to have a high degree of stability, which makes it suitable for use in long-term studies.
However, there are also limitations to the use of this compound in lab experiments. One of the major limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately assess its pharmacological effects. Additionally, this compound has been shown to have a relatively low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide. One potential area of research is to further investigate its mechanism of action and how it modulates the activity of neurotransmitters in the brain. Additionally, further studies are needed to assess the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy and chronic pain. Finally, there is a need for research on the development of new analogs of this compound that may have improved pharmacological properties and increased bioavailability.

Scientific Research Applications

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide has been studied for its potential therapeutic applications in various research studies. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy, chronic pain, and inflammation.

properties

IUPAC Name

N-[(3S)-1-benzylpyrrolidin-3-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-8-13(17)15-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBWRCHTSALJTF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1NC(=O)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide
Reactant of Route 2
Reactant of Route 2
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide
Reactant of Route 3
Reactant of Route 3
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide
Reactant of Route 4
Reactant of Route 4
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide
Reactant of Route 5
Reactant of Route 5
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide
Reactant of Route 6
Reactant of Route 6
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.